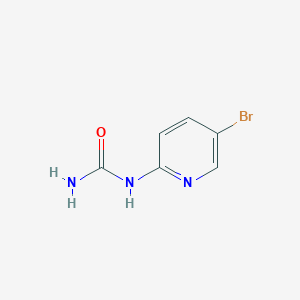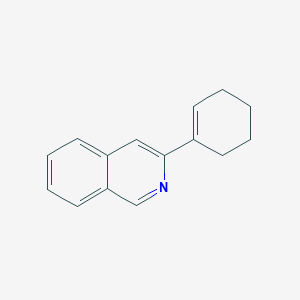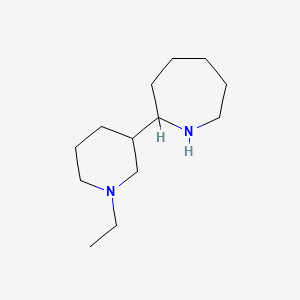
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate typically involves the reaction of a purine derivative with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are often implemented to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleotide synthesis or by incorporating into DNA/RNA, thereby disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valganciclovir hydrochloride: A similar compound used as an antiviral agent.
Acyclovir: Another antiviral compound with a similar purine structure.
Uniqueness
2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate is unique due to its specific acetate ester functional group, which can influence its reactivity and biological activity. This distinguishes it from other purine derivatives and can provide unique advantages in certain applications .
Eigenschaften
CAS-Nummer |
72553-23-2 |
|---|---|
Molekularformel |
C7H7N5O3 |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
(2-amino-6-oxo-7H-purin-3-yl) acetate |
InChI |
InChI=1S/C7H7N5O3/c1-3(13)15-12-5-4(9-2-10-5)6(14)11-7(12)8/h2H,1H3,(H,9,10)(H2,8,11,14) |
InChI-Schlüssel |
NLHBBFAETXJASX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON1C2=C(C(=O)N=C1N)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)
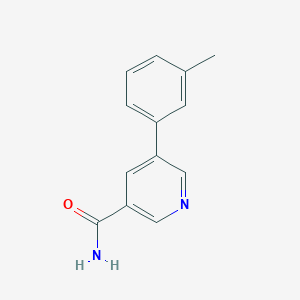
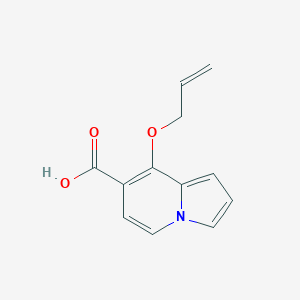
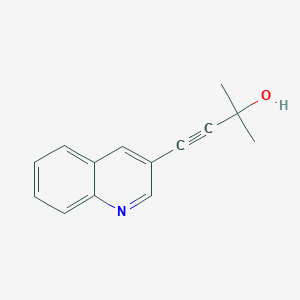

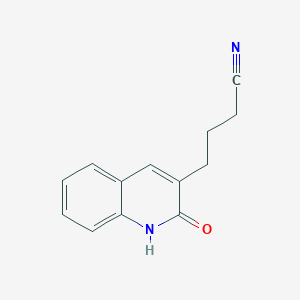

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)
